molecular formula C15H17N5O2S B12581012 Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12581012
M. Wt: 331.4 g/mol
InChI Key: MOFZBZMMMVXBJZ-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound with the molecular formula C15H15N5O2S. This compound is part of the indole derivative family, known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves the reaction of 8-methoxy-2H-1,2,4-triazino[5,6-B]indole with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with N-propylacetamide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-isopropyl-
  • Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Uniqueness

Compared to its analogs, Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits unique properties due to the presence of the N-propyl group, which influences its biological activity and chemical reactivity. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H17N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

MOFZBZMMMVXBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1

Origin of Product

United States

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